N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methyl-1H-indol-3-yl)propanamide
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Overview
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features a carbazole moiety linked to an indole group via a propanamide chain, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methyl-1H-indol-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Moiety: Starting from a suitable precursor, the carbazole ring can be constructed through cyclization reactions.
Methoxylation: Introduction of the methoxy group at the 6-position of the carbazole ring.
Formation of the Indole Moiety: The indole ring can be synthesized separately through Fischer indole synthesis or other methods.
Linking the Moieties: The carbazole and indole moieties are linked via a propanamide chain through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques like crystallization, chromatography, or distillation to purify the final product.
Automation: Implementation of automated systems for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting amides to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Receptors: Modulating receptor activity to produce a biological effect.
Enzyme Inhibition: Inhibiting enzyme activity to alter metabolic pathways.
Signal Transduction: Affecting cellular signaling pathways to induce specific responses.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole structures.
Indole Derivatives: Compounds with similar indole structures.
Propanamide Derivatives: Compounds with similar propanamide chains.
Uniqueness
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is unique due to its specific combination of carbazole and indole moieties, which may confer distinct chemical and biological properties compared to other compounds.
Properties
Molecular Formula |
C25H27N3O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C25H27N3O2/c1-28-15-16(18-6-3-4-9-23(18)28)10-13-24(29)26-22-8-5-7-19-20-14-17(30-2)11-12-21(20)27-25(19)22/h3-4,6,9,11-12,14-15,22,27H,5,7-8,10,13H2,1-2H3,(H,26,29) |
InChI Key |
QQPJKLLXIMOLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
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